5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid

Description

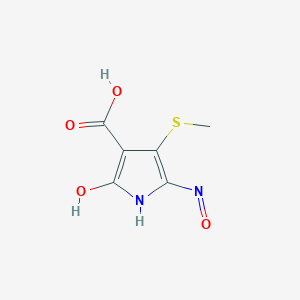

5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole backbone substituted with a hydroxyamino (-NHOH) group at position 5, a methylthio (-SMe) group at position 4, a ketone (-C=O) at position 2, and a carboxylic acid (-COOH) at position 2.

Properties

Molecular Formula |

C6H6N2O4S |

|---|---|

Molecular Weight |

202.19 g/mol |

IUPAC Name |

2-hydroxy-4-methylsulfanyl-5-nitroso-1H-pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C6H6N2O4S/c1-13-3-2(6(10)11)5(9)7-4(3)8-12/h7,9H,1H3,(H,10,11) |

InChI Key |

SJPAPIBEXLAXEV-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(NC(=C1C(=O)O)O)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The preparation of 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid generally follows a sequence involving:

- Construction of the pyrrole-2-one ring system with appropriate substituents.

- Introduction of the methylthio group at the 4-position.

- Installation of the hydroxyamino group at the 5-position.

- Functionalization at the 3-position with a carboxylic acid group.

The synthesis often starts from suitably substituted precursors such as thiazole or pyrrolidine derivatives, which are transformed through cyanation, hydrolysis, and hydroxylamine treatment steps.

Key Preparation Methods

Cyanation and Hydrolysis to Form Pyrrole Carboxylic Acid Core

A patented industrial process describes the preparation of related thiazolo-pyridine carboxylic acids by cyanation of bromo-substituted intermediates followed by hydrolysis to yield carboxylic acids. Although this patent focuses on thiazolo-pyridine systems, the methodology is adaptable for pyrrole derivatives:

- Starting Material: A bromo-substituted heterocycle (analogous to compound (3) in the patent).

- Cyanation: Reaction with metal cyanide (e.g., sodium cyanide) in an inert solvent such as N,N-dimethylacetamide at elevated temperatures (140–160 °C) for 13–20 hours.

- Hydrolysis: Treatment of the nitrile intermediate with aqueous alkali metal hydroxide (e.g., lithium hydroxide) in alcoholic solvents (ethanol preferred) at 40–70 °C for 5–10 hours to yield the carboxylic acid.

The compound may be isolated as a salt by adding acidic compounds such as hydrochloric acid.

Introduction of the Hydroxyamino Group

The hydroxyamino functionality is introduced by reacting an ester or amide precursor with hydroxylamine under mild conditions:

- Precursor: Ethyl ester or amide derivative of the pyrrole carboxylic acid.

- Reagent: Freshly prepared hydroxylamine (NH2OH).

- Conditions: Reaction in refluxing 2-propanol or similar solvent.

- Outcome: Conversion of the ester or amide carbonyl to the hydroxyamino group, yielding the target 5-(hydroxyamino) compound.

This step is critical and must be carefully controlled to avoid overreaction or decomposition.

Functional Group Transformations and Activation

For further derivatization or coupling reactions, the carboxylic acid group may be activated by conversion into:

- Mixed acid anhydrides (e.g., using ethyl chloroformate).

- Acid halides (e.g., thionyl chloride treatment).

- Active esters (e.g., pentafluorophenyl esters via carbodiimide coupling).

These activated intermediates facilitate amide bond formation with diamines or other nucleophiles.

Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvents | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|---|

| Cyanation | Metal cyanide (NaCN, 1–3 equiv) | N,N-Dimethylacetamide preferred | 140–160 °C | 13–20 hours | Inert atmosphere, yields nitrile intermediate |

| Hydrolysis | Alkali metal hydroxide (LiOH preferred) | Ethanol preferred | 40–70 °C | 5–10 hours | Converts nitrile to carboxylic acid |

| Hydroxyamino introduction | Hydroxylamine (freshly prepared) | 2-Propanol reflux | Reflux (~82 °C) | Several hours | Converts ester/amide to hydroxyamino derivative |

| Activation for coupling | Ethyl chloroformate, thionyl chloride, carbodiimides | Dry dichloromethane, others | 0 to room temperature | 1–4 hours | For further functionalization |

Isolation and Purification

- Crystallization of intermediates and final products is commonly employed.

- Acidic salts (e.g., hydrobromic or hydrochloric acid salts) are formed to stabilize and isolate compounds.

- Extraction solvents include ethyl acetate, toluene, diethyl ether, and mixtures thereof.

- Filtration and washing steps with brine and dilute acids/bases are used to purify the compounds.

Research Discoveries and Analytical Data

- Hydroxyamino-substituted pyrrole carboxylic acids have been synthesized and characterized using nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.

- The hydroxyamino group introduction is pivotal for biological activity modulation, as demonstrated in related thiazolyl and indole derivatives.

- The synthetic strategies emphasize mild reaction conditions to preserve sensitive functional groups and maximize yield.

- The use of catalytic secondary amines in early steps facilitates efficient synthesis of key intermediates.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Key Chemical Reactions

The compound’s reactivity stems from its functional groups, enabling diverse transformations:

Hydroxylamine Group Reactions

The hydroxylamine (-NHOH) moiety can undergo:

-

Condensation reactions : With carbonyl compounds (e.g., aldehydes, ketones) to form oximes.

-

Redox transformations : Oxidation to nitro groups (–NO₂) or reduction to amines (–NH₂).

-

Tautomerism : Equilibrium between hydroxylamine and imino forms, influencing stability and reactivity.

Methylthio Group Reactions

The methylthio (-SMe) group participates in:

-

Nucleophilic substitution : Replacing the thioether with other nucleophiles (e.g., hydroxyl, amino groups).

-

Oxidation : Conversion to sulfoxides (SO) or sulfones (SO₂).

-

C-S bond cleavage : Under acidic or basic conditions, leading to thiol (-SH) intermediates.

Carboxylic Acid Group Reactions

The carboxylic acid (-COOH) group facilitates:

-

Esterification : Formation of esters (e.g., –COOR) via acid-catalyzed alcohol reactions.

-

Amidation : Conversion to amides (–CONHR) using amines.

-

Decarboxylation : Loss of CO₂ under thermal or catalytic conditions.

Tautomerization and Cyclization

The hydroxylamine group may tautomerize to an imino (-NH) form, enabling cyclization via 5-exo-trig addition mechanisms. For example, in related pyrrole derivatives, cyclization proceeds through a transient imino intermediate, followed by elimination (e.g., ethylamine) .

Nucleophilic and Electrophilic Reactions

-

Nucleophilic attack : The methylthio group may act as a leaving group in substitution reactions.

-

Electrophilic addition : The carboxylic acid may undergo electrophilic acylation or alkylation.

Comparison of Reaction Conditions

| Reaction Type | Conditions | Product |

|---|---|---|

| Hydroxylamine oxidation | H₂O₂, acidic medium | Nitro derivative (-NO₂) |

| Methylthio substitution | OH⁻, aqueous medium | Thiol (-SH) intermediate |

| Carboxylic acid esterification | ROH, H⁺ catalyst | Ester (-COOR) |

| Tautomerization | Acidic/basic conditions | Imino intermediate (-NH) |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit bacterial growth, suggesting potential for development as antibiotics .

Antioxidant Properties

The antioxidant capabilities of this compound have been investigated in various studies. For instance, a case study highlighted its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Neuroprotective Effects

Recent research suggests that the compound may have neuroprotective effects. A study showed that it could reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . This opens avenues for further exploration in the treatment of conditions like Alzheimer's disease.

Plant Growth Promotion

This compound has been studied for its potential as a plant growth regulator. In field trials, it was found to enhance root development and overall plant vigor in various crops, leading to improved yields .

Pest Resistance

The compound's role in enhancing pest resistance has also been documented. A case study involving tomato plants showed that application of this compound led to reduced infestation by common pests, suggesting its use as a natural pesticide .

Polymer Synthesis

In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Research indicates that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications .

Coatings Development

The unique chemical structure allows for the development of coatings with specific functionalities such as water repellency and UV resistance. Studies have demonstrated that coatings formulated with this compound exhibit superior performance compared to conventional materials .

Mechanism of Action

The mechanism of action of 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methylthio group may interact with hydrophobic pockets, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Analogs

- 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9) Structural Similarities: Shares the pyrrolidine (saturated pyrrole) core with a ketone (-C=O) and carboxylic acid (-COOH) group. Key Differences: Lacks the hydroxyamino and methylthio substituents, which may reduce its redox reactivity and sulfur-mediated interactions.

- 5-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic Acid (CAS: 86100-69-8) Structural Similarities: Contains hydroxy (-OH), oxo (-C=O), and carboxylic acid (-COOH) groups.

Methylthio-Containing Analogs

3-(Methylthio)butanal and 4-(Methylthio)butan-2-one

- Functional Group Focus : Methylthio (-SMe) groups are present, similar to the target compound.

- Key Differences : Aliphatic chains instead of heterocyclic cores, limiting aromatic interactions.

- Reactivity : Methylthio groups in these compounds participate in nucleophilic reactions, suggesting that the target compound’s methylthio group may similarly enhance electrophilic substitution or metal coordination .

- 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide Structural Similarities: Incorporates a methylthio group and a carboxamide moiety. Key Differences: Pyrazole core instead of pyrrole, with additional morpholino and arylideneamino substituents. Biological Relevance: Demonstrated antimicrobial activity against gram-positive and gram-negative bacteria, highlighting the role of methylthio groups in enhancing bioactivity .

Functional Group-Driven Comparisons

Hydroxyamino (-NHOH) Substituents

- 4-[5-(4-Chloro-2-fluoro-3-hydroxy-phenyl)-4-[2-(hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-3-yl]benzoic Acid Functional Group Synergy: Combines hydroxyamino and carboxylic acid groups, akin to the target compound. Biological Implications: Hydroxyamino groups are known to chelate metals and participate in redox cycles, suggesting possible anticancer or antimicrobial applications for the target compound.

Carboxylic Acid (-COOH) Derivatives

- 4-Oxo-2-mercapto-thiazole-3-acetic Acid

- Structural Similarities : Combines a thiazole ring with oxo and carboxylic acid groups.

- Key Differences : Thiazole core instead of pyrrole, with a mercapto (-SH) group.

- Applications : Thiazole derivatives are widely studied for antiviral and antitumor activities, indicating that the target compound’s carboxylic acid group may similarly enhance bioavailability .

Stability and Reactivity

- The methylthio group in the target compound may confer higher stability compared to mercapto (-SH) analogs (e.g., 4-oxo-2-mercapto-thiazole-3-acetic acid) due to reduced oxidative susceptibility .

- The hydroxyamino group’s propensity for oxidation or nitrosation could differentiate the compound from analogs lacking this substituent.

Q & A

Q. What synthetic methodologies are reported for synthesizing 5-(hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid and related analogs?

- Methodological Answer : Synthesis often involves condensation reactions under acidic or reflux conditions. For example, similar pyrrole derivatives are synthesized via Knoevenagel condensation between substituted aldehydes and active methylene compounds in acetic acid, followed by cyclization . Hydroxyamino groups may be introduced via hydroxylamine derivatives under controlled pH to avoid decomposition . For the methylthio group, thiolation reagents like methanethiol or methylthioacetamide are used in the presence of base catalysts. Reaction progress is monitored using TLC or HPLC, with purification via column chromatography .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR spectroscopy : H and C NMR are critical for confirming the pyrrole backbone, hydroxyamino (-NHOH), and methylthio (-SMe) substituents. Aromatic protons in pyrrole rings typically appear between δ 6.5–7.5 ppm, while hydroxyamino protons show broad signals near δ 8–10 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–280 nm) are used to assess purity. Mobile phases often combine acetonitrile and water with 0.1% trifluoroacetic acid .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns. For example, the molecular ion [M+H] for the compound (CHNOS) is expected at m/z 217.03 .

Q. How can the stability of the hydroxyamino and methylthio groups be evaluated under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Prepare solutions in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C for 24–72 hours.

- Monitor degradation via HPLC, tracking the disappearance of the parent compound and formation of byproducts (e.g., oxidation of -SMe to sulfoxide or sulfone) .

- Use LC-MS to identify degradation products. Hydroxyamino groups are prone to oxidation, so antioxidant stabilizers (e.g., ascorbic acid) may be tested .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s kinase inhibition or antioxidant properties?

- Methodological Answer :

- Analog synthesis : Modify the hydroxyamino group to acetoxyamino (-NHOAc) or replace the methylthio group with bulkier thioethers (e.g., benzylthio) to assess steric/electronic effects .

- Biological assays : Test analogs in kinase inhibition assays (e.g., VEGF-R2 or PDGF-Rβ) using recombinant enzymes and ATP-competitive ELISA. For antioxidant activity, use DPPH radical scavenging or FRAP assays .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target kinases or redox-active sites .

Q. How to resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Standardize assay conditions : Ensure consistent cell lines (e.g., HUVEC for angiogenesis studies), enzyme sources, and buffer systems (e.g., ATP concentration in kinase assays) .

- Control for redox interference : The hydroxyamino group may reduce MTT assay reagents, leading to false positives. Validate results with orthogonal assays (e.g., luminescence-based cell viability) .

- Meta-analysis : Compare IC values across studies using standardized normalization (e.g., fold-change relative to positive controls like SU11248 for kinase inhibition) .

Q. What in vitro models are suitable for studying the compound’s mechanism of action in cancer or oxidative stress pathways?

- Methodological Answer :

- Cancer models : Use HT-29 colon cancer cells or MCF-7 breast cancer cells for proliferation assays (MTT/WST-1). Measure apoptosis via Annexin V/PI staining and caspase-3 activation .

- Oxidative stress models : Expose SH-SY5Y neuronal cells to HO or rotenone. Pretreat with the compound and quantify ROS levels using DCFH-DA fluorescence .

- Pathway analysis : Perform Western blotting for phospho-VEGFR2, Akt, or Nrf2 to map signaling pathways .

Data Contradiction Analysis

- Example : If one study reports potent VEGF-R2 inhibition (IC = 50 nM) while another shows no activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.